tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative characterized by a tert-butyl carbamate protective group at position 2 and an acetyl group at position 8 of the isoquinoline ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatility in functionalization.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 8-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-11(18)13-7-5-6-12-8-9-17(10-14(12)13)15(19)20-16(2,3)4/h5-7H,8-10H2,1-4H3 |
InChI Key |
WTKBFXKXEKQLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as isoquinoline derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline ring back to the isoquinoline structure.
Reduction: Further reduction of the compound to modify its functional groups.
Substitution: Introduction of different substituents on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The tert-butyl carbamate core is common among analogs, but substituents at positions 5–8 significantly influence chemical and biological properties. Below is a comparative analysis:
Table 1: Key Analogs and Their Properties
*Estimated based on structural similarity.
Biological Activity
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1432514-56-1) is a compound belonging to the isoquinoline family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H21NO3
- Molecular Weight: 275.34 g/mol
- Structure: The compound features a tert-butyl group and an acetyl group attached to a dihydroisoquinoline core, which is known for its diverse biological activities.
Pharmacological Significance
Research indicates that compounds related to the isoquinoline structure often exhibit various biological activities, including:
- Antioxidant properties
- Antitumor effects
- Neuroprotective activity
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymes: Similar compounds have shown inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity: The presence of the isoquinoline structure may contribute to the scavenging of free radicals, reducing oxidative stress in cells.
Biological Activity Studies
A study published in Journal of Medicinal Chemistry evaluated various derivatives of dihydroisoquinolines for their biological activities. The findings highlighted that certain derivatives had significant inhibitory effects on AChE and MAOs, suggesting potential use in treating Alzheimer's disease .
Table 1: Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| tert-butyl 8-acetyl... | 0.28 | 0.91 | 2.81 |
| Compound 3e | 0.34 | 0.34 | 2.81 |
Case Studies
Several studies have explored the biological activity of isoquinoline derivatives:
- Neuroprotective Effects: Research demonstrated that certain dihydroisoquinoline derivatives could penetrate the blood-brain barrier (BBB), providing neuroprotective effects in models of neurodegeneration .
- Antitumor Activity: In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
